Ethyl 4-(ethyl(trifluoromethyl)amino)benzoate
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Overview
Description
Ethyl 4-(ethyl(trifluoromethyl)amino)benzoate is an organic compound with the molecular formula C13H16F3NO2 It is a derivative of benzoic acid, where the hydrogen atom on the benzene ring is replaced by an ethyl(trifluoromethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(ethyl(trifluoromethyl)amino)benzoate typically involves a multi-step process. One common method is the Friedel-Crafts acylation followed by a nucleophilic substitution reaction. The initial step involves the acylation of benzoic acid with ethyl(trifluoromethyl)amine in the presence of a catalyst such as aluminum chloride (AlCl3). This is followed by esterification with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(ethyl(trifluoromethyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Derivatives with different functional groups replacing the ethyl(trifluoromethyl)amino group.
Scientific Research Applications
Ethyl 4-(ethyl(trifluoromethyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 4-(ethyl(trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(trifluoromethyl)benzoate: Similar structure but lacks the ethylamino group.
Ethyl 4-aminobenzoate: Contains an amino group instead of the ethyl(trifluoromethyl)amino group.
Ethyl 4-(ethylamino)benzoate: Similar but without the trifluoromethyl group
Uniqueness
Ethyl 4-(ethyl(trifluoromethyl)amino)benzoate is unique due to the presence of both the ethyl and trifluoromethyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C12H14F3NO2 |
---|---|
Molecular Weight |
261.24 g/mol |
IUPAC Name |
ethyl 4-[ethyl(trifluoromethyl)amino]benzoate |
InChI |
InChI=1S/C12H14F3NO2/c1-3-16(12(13,14)15)10-7-5-9(6-8-10)11(17)18-4-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
SKMITJQITJBISC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(=O)OCC)C(F)(F)F |
Origin of Product |
United States |
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